molecular formula C7H13F2NO2 B1478382 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol CAS No. 1876482-66-4

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol

Cat. No.: B1478382
CAS No.: 1876482-66-4
M. Wt: 181.18 g/mol
InChI Key: SJBPQRRGHHQIOP-UHFFFAOYSA-N
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Description

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol is a chemical compound that features a pyrrolidine ring substituted with difluoromethyl and hydroxymethyl groups

Properties

IUPAC Name

2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2/c8-7(9)3-6(4-12)10(5-7)1-2-11/h6,11-12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBPQRRGHHQIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under basic conditions.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or other suitable reagents.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The difluoromethyl group can participate in substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand the biological activity and interactions of pyrrolidine derivatives.

    Industrial Applications: The compound may find use in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and hydroxymethyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-(Hydroxymethyl)pyrrolidine: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    2-(Difluoromethyl)pyrrolidine:

    4,4-Difluoro-2-(hydroxymethyl)pyrrolidine: Similar structure but different substitution pattern, leading to variations in properties.

Uniqueness: The presence of both difluoromethyl and hydroxymethyl groups in 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol makes it unique, providing a combination of properties that can be advantageous in specific applications. The difluoromethyl group can enhance metabolic stability and bioavailability, while the hydroxymethyl group can increase solubility and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol
Reactant of Route 2
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2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-ol

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